molecular formula C16H15ClO3 B2946398 3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde CAS No. 428497-11-4

3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde

Cat. No.: B2946398
CAS No.: 428497-11-4
M. Wt: 290.74
InChI Key: HPXZUUAHBFXATI-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative with a complex aromatic structure. The compound features a benzaldehyde core substituted with chloro, methoxy, and 3-methylbenzyloxy groups. These substituents influence its electronic properties, solubility, and reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals.

Properties

IUPAC Name

3-chloro-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-4-3-5-12(6-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXZUUAHBFXATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde typically involves the following steps :

    Esterification Reaction: Chlorobenzaldehyde is reacted with methanol in the presence of sodium hydroxide to form an ester intermediate.

    Aldehyde Formation: The ester intermediate undergoes a reaction to introduce the methoxy group at the aldehyde position, resulting in the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde undergoes various chemical reactions, including :

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules, leading to various biological responses.

Comparison with Similar Compounds

Positional Isomers

Positional isomers of the target compound differ in the methyl group placement on the benzyloxy substituent:

Compound Name Benzyl Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number
3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde 3-methyl C₁₆H₁₅ClO₃ ~290.74 Not Provided
3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde 4-methyl C₁₆H₁₅ClO₃ 290.74 351066-32-5
3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde 2-methyl C₁₆H₁₅ClO₃ ~290.74 Not Provided

Key Findings :

  • The 3-methyl and 4-methyl isomers exhibit nearly identical molecular weights but differ in steric and electronic effects. The 4-methyl variant may have enhanced solubility due to reduced steric hindrance compared to the 3-methyl analog .
  • Reactivity in substitution reactions (e.g., nucleophilic aromatic substitution) could vary due to differences in electron density distribution caused by methyl group positioning.

Substituent Variations

Halogen and Alkyl/Alkoxy Modifications
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde Bromo, 4-chlorobenzyloxy C₁₅H₁₂BrClO₃ 371.62 Higher molecular weight; bromine enhances electrophilicity
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde Allyl, ethoxy, 4-chlorobenzyloxy C₁₉H₁₈ClO₃ 344.80 Ethoxy increases lipophilicity; allyl group enables Diels-Alder reactivity
3-Chloro-5-methoxy-4-(methylthio)benzaldehyde Methylthio (SMe) instead of benzyloxy C₉H₉ClO₂S 216.69 Thioether group alters redox stability and nucleophilicity

Key Findings :

  • Bromine substitution (as in the 3-bromo analog) increases molecular weight and may enhance electrophilic aromatic substitution rates compared to chloro derivatives .
  • Ethoxy and allyl groups improve lipophilicity, impacting membrane permeability in biological applications .
Heterocyclic and Functional Group Replacements
Compound Name Unique Features Molecular Formula Molecular Weight (g/mol) Applications
3-Chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde Thiazole ring substituent C₁₂H₁₀ClNO₃S 283.73 Potential antimicrobial activity due to thiazole moiety
3-Chloro-5-hydroxy-4-methoxybenzaldehyde Hydroxyl group instead of benzyloxy C₈H₇ClO₃ 186.59 Increased acidity; prone to oxidation
3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde Dual 4-fluorobenzyloxy groups C₂₁H₁₆F₂O₃ 354.35 Fluorine atoms enhance metabolic stability

Key Findings :

  • The thiazole-containing derivative (C₁₂H₁₀ClNO₃S) introduces nitrogen and sulfur, enabling coordination chemistry and antimicrobial activity .
  • Hydroxyl-substituted analogs (e.g., C₈H₇ClO₃) are more polar and acidic, affecting solubility in aqueous media .

Comparison :

  • The target compound likely follows a similar alkylation-oxidation pathway as 3,4-bis((4-fluorobenzyl)oxy)benzaldehyde , where regioselectivity depends on the benzyl halide used .
  • Thiazole-containing analogs require specialized reagents (e.g., thiazol-4-ylmethanol), increasing synthetic complexity .

Biological Activity

3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde, with the CAS number 428497-11-4, is an organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H15ClO3
  • Molecular Weight : 290.75 g/mol
  • Structure : The compound features a chloro group, a methoxy group, and a benzyl ether, which contribute to its unique biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may influence pathways related to cell signaling and apoptosis, although detailed mechanisms remain under investigation.

Biological Activities

  • Antiviral Activity :
    • Research indicates that derivatives of similar structures exhibit antiviral properties, particularly against hepatitis B virus (HBV). For instance, compounds structurally related to this compound have shown significant anti-HBV activity, suggesting potential therapeutic applications in viral infections .
  • Cytotoxic Effects :
    • Initial toxicity assays indicate that this compound may possess cytotoxic effects on certain cancer cell lines. The concentration required to inhibit cell growth (IC50) will need further exploration through standardized assays such as MTT or XTT.

Table 1: Biological Activity Data

StudyCompoundTargetIC50 (µM)Notes
Study AIMB-0523 (related derivative)HBV1.99Higher potency than lamivudine
Study BSimilar compoundsCancer cell linesTBDCytotoxicity observed

Case Study Insights

A study evaluating the anti-HBV activity of N-phenylbenzamide derivatives found that compounds with similar structural motifs to this compound showed promising results in inhibiting HBV replication. The mechanism was linked to increased intracellular levels of APOBEC3G, a known antiviral factor .

Applications in Research and Industry

The compound is being explored for various applications:

  • Medicinal Chemistry : Potential development as an antiviral agent.
  • Synthetic Chemistry : Used as an intermediate in the synthesis of more complex organic molecules.

Q & A

Q. Optimization Parameters :

ParameterExample ConditionsImpact
Temperature-78°C for lithiation; 40–80°C for etherificationLow temps prevent side reactions; higher temps accelerate coupling
Catalystp-TSA (acid catalyst) for acetal formationEnhances reaction rate and selectivity
SolventDry THF for lithiation; polar aprotic solvents (DMF) for SN2 reactionsSolvent polarity affects nucleophilicity and stability of intermediates

Advanced Consideration : Use design of experiments (DoE) to evaluate interactions between variables (e.g., solvent/base combinations) and maximize yield.

How can NMR and IR spectroscopy distinguish structural isomers or impurities in this compound?

Basic Research Question

  • ¹H NMR :
    • Aldehyde proton: δ 9.8–10.2 ppm (singlet).
    • Methoxy groups: δ 3.7–3.9 ppm (singlets).
    • 3-Methylbenzyl protons: δ 2.3 ppm (CH₃); aromatic protons split into multiplets .
  • IR Spectroscopy :
    • Aldehyde C=O stretch: ~1685–1690 cm⁻¹.
    • Ether C-O stretch: ~1250–1270 cm⁻¹ .

Q. Advanced Application :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures (e.g., regioisomers from incomplete substitution).
  • Isomer Identification : Compare experimental data with computational predictions (DFT-based chemical shift calculations).

What strategies mitigate competing side reactions during functional group modifications (e.g., aldehyde oxidation or ether cleavage)?

Advanced Research Question

  • Aldehyde Protection : Use acetal or imine formation to prevent undesired oxidation during subsequent steps .
  • Selective Deprotection : For example, acidic hydrolysis of THP groups without cleaving methoxybenzyl ethers .
  • Catalytic Control : Employ Ce-MOF catalysts for selective oxidation of olefins over aldehydes, minimizing byproduct formation .

How do steric and electronic effects influence the reactivity of the 3-methylbenzyloxy substituent?

Advanced Research Question

  • Steric Hindrance : The 3-methyl group on the benzyl moiety reduces accessibility for nucleophilic attacks, requiring stronger bases (e.g., NaH) for etherification .
  • Electronic Effects : Electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic reactions. Computational modeling (Hammett σ values) can predict substituent effects on reaction rates.

What analytical methods are critical for assessing purity and identifying trace impurities?

Basic Research Question

  • HPLC-MS : Detects trace impurities (e.g., chlorinated byproducts) with detection limits <0.1% .
  • GC-MS : Monitors volatile degradation products (e.g., benzaldehyde derivatives) under thermal stress .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, Cl, and O.

Q. Advanced Application :

  • Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is attempted.

How can conflicting literature data on reaction yields or selectivity be resolved?

Q. Methodological Approach :

Reproduce Conditions : Verify solvent purity, reagent stoichiometry, and temperature control.

In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .

Side Reaction Analysis : Isolate byproducts (e.g., via column chromatography) and characterize structurally to identify competing pathways .

Example : Discrepancies in etherification yields may arise from residual moisture affecting base activity. Anhydrous conditions and molecular sieves improve reproducibility .

What catalytic applications are feasible for this benzaldehyde derivative?

Advanced Research Question

  • Oxidation Catalysis : As a ligand in Ce-MOFs, it may enhance selectivity in epoxidation reactions (e.g., styrene → styrene oxide) by modulating electron density at metal centers .
  • Photocatalysis : The methoxy and chloro groups could stabilize charge-transfer states in visible-light-driven reactions.

How does the compound’s stability vary under different storage conditions?

Q. Methodological Analysis :

  • Thermal Stability : TGA/DSC to assess decomposition thresholds (>150°C typical for benzaldehydes).
  • Light Sensitivity : UV-Vis spectroscopy tracks aldehyde oxidation under UV exposure. Store in amber vials at -20°C .
  • Hydrolytic Degradation : Accelerated aging in buffered solutions (pH 3–10) identifies labile groups (e.g., methoxymethyl ethers) .

What computational tools predict the compound’s reactivity in novel reactions?

Q. Advanced Tools :

  • DFT Calculations : Optimize transition states for key steps (e.g., ether bond cleavage).
  • Molecular Dynamics : Simulate solvent effects on reaction pathways.
  • Docking Studies : Explore potential bioactivity by modeling interactions with enzyme active sites .

How can synthetic byproducts be repurposed for downstream applications?

Q. Case Study :

  • Chlorinated Byproducts : Convert to Schiff bases for coordination chemistry (e.g., bis-Schiff base ligands for metal complexes) .
  • Aldehyde Dimers : Use as crosslinkers in polymer synthesis .

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